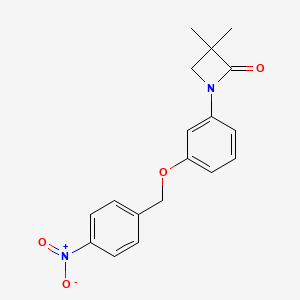
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone” is a complex organic compound. It contains an azetanone (a type of beta-lactam), a nitrobenzyl group, and a phenyl group. Beta-lactams, like azetanones, are a class of compounds containing a four-membered lactam ring. They are known for their role in the structure of many antibiotics, such as penicillins and cephalosporins .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetanone ring, the phenyl ring, and the nitrobenzyl group. The presence of these different functional groups would likely result in a complex three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The azetanone ring, being a type of beta-lactam, would be expected to exhibit reactivity similar to other beta-lactams. The nitro group in the nitrobenzyl moiety is a strong electron-withdrawing group and could influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .
Applications De Recherche Scientifique
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as 4-nitrobenzyl esters, 4-nitrophenyl esters, and 4-nitrophenyl sulfonates. It has also been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of organic compounds, and as a tool for the study of enzyme-catalyzed reactions.
Mécanisme D'action
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has been studied for its mechanism of action. It has been found to act as an inhibitor of the enzyme chymotrypsin, which is involved in the breakdown of proteins. This inhibition prevents the breakdown of proteins, resulting in an accumulation of proteins in cells. This accumulation of proteins can lead to a variety of physiological effects, such as the inhibition of cell growth, the stimulation of cell death, and the induction of cell differentiation.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cell lines. It has also been found to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been found to induce the differentiation of stem cells, leading to the formation of various types of cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone has a number of advantages and limitations for use in lab experiments. One of its major advantages is its low cost and high yields. It is also relatively easy to synthesize, making it a good choice for laboratory experiments. However, this compound has some limitations. It has a relatively short shelf life and is not very stable in the presence of light or heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone in scientific research. One potential application is in the development of new drugs and therapies. This compound has been found to have a variety of effects on cancer cells, and further research could lead to the development of new treatments for cancer. Additionally, this compound could be used in the development of new enzymes and catalysts, as it has been found to act as an inhibitor of the enzyme chymotrypsin. Finally, this compound could be used in the development of new polymers, as it has been found to be a good catalyst for the synthesis of polymers.
Méthodes De Synthèse
3,3-Dimethyl-1-(3-((4-nitrobenzyl)oxy)phenyl)-2-azetanone can be synthesized through a two-step reaction. The first step involves the reaction of 4-nitrobenzyl alcohol with p-toluenesulfonyl chloride, forming a nitrobenzyl ester. The second step involves the reaction of the nitrobenzyl ester with 3,3-dimethyl-2-azetanone, forming this compound. This method of synthesis is simple, cost-effective, and yields high yields of the desired product.
Propriétés
IUPAC Name |
3,3-dimethyl-1-[3-[(4-nitrophenyl)methoxy]phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(2)12-19(17(18)21)15-4-3-5-16(10-15)24-11-13-6-8-14(9-7-13)20(22)23/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSOJYPLTNPWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

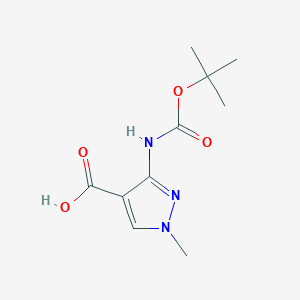
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2616877.png)
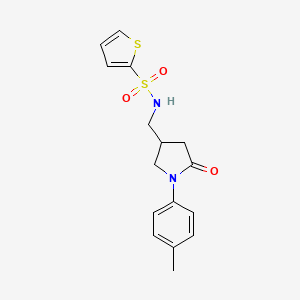
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)
![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)


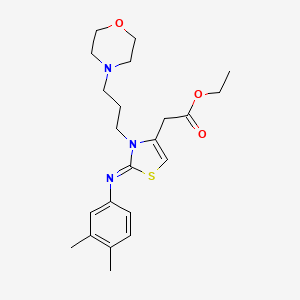
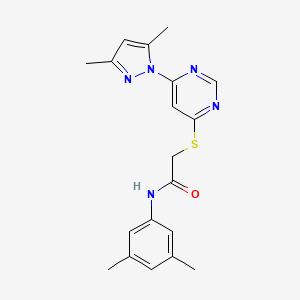
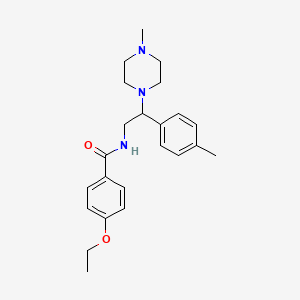

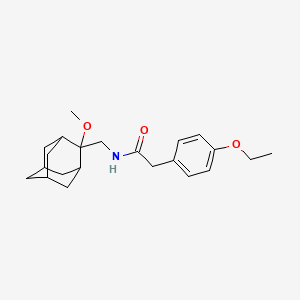
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)